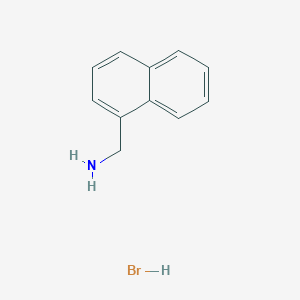

Naphthalen-1-ylmethanamine;hydrobromide

Description

Significance of Naphthalene-Derived Amines in Organic Synthesis and Advanced Materials Science

Naphthalene-derived amines are a class of organic compounds that incorporate the rigid, planar, and aromatic naphthalene (B1677914) core. This structural motif imparts unique photophysical and chemical properties to the molecules, making them valuable building blocks in a variety of scientific fields. In organic synthesis, these amines serve as versatile intermediates for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The naphthalene unit's extensive π-electron system can influence the reactivity of the amine group and provide a scaffold for further functionalization.

In the realm of advanced materials science, the inherent fluorescence and electrochemical activity of many naphthalene derivatives are of particular interest. These properties make them ideal candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, their ability to interact with various analytes has led to their use in the design of highly sensitive and selective fluorescent probes and sensors. The incorporation of naphthalene-derived amines into polymers can also enhance the thermal stability and mechanical properties of the resulting materials.

Overview of Naphthalen-1-ylmethanamine Hydrobromide as a Versatile Chemical Entity

Naphthalen-1-ylmethanamine hydrobromide is the hydrobromide salt of naphthalen-1-ylmethanamine. The presence of the aminomethyl group attached to the naphthalene ring system makes it a valuable precursor for a wide range of chemical transformations. The hydrobromide salt form offers advantages over the free base, such as improved stability and ease of handling, as it is typically a crystalline solid.

This compound serves as a key starting material for introducing the naphthalen-1-ylmethyl moiety into various molecular frameworks. Its reactivity is centered around the primary amine group, which can participate in a multitude of reactions to form new carbon-nitrogen bonds, construct heterocyclic systems, and serve as a precursor for a diverse array of functionalized naphthalene derivatives. The unique combination of the bulky, aromatic naphthalene group and the reactive amine function makes Naphthalen-1-ylmethanamine hydrobromide a chemical entity of significant interest for both synthetic chemists and materials scientists.

Properties

IUPAC Name |

naphthalen-1-ylmethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.BrH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMACBQOVLUODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Naphthalen 1 Ylmethanamine and Its Hydrobromide Salt

Strategic Precursor Synthesis Routes to 1-(Aminomethyl)naphthalene

The efficient synthesis of the target amine, also known as 1-(aminomethyl)naphthalene, relies heavily on the strategic choice and preparation of its immediate precursors. The two primary precursors utilized are naphthalene-1-carboxaldehyde and 1-chloromethylnaphthalene, each offering distinct advantages and challenges.

Reductive amination of naphthalene-1-carboxaldehyde stands as a prominent method for the synthesis of Naphthalen-1-ylmethanamine. This process typically involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is subsequently reduced to the desired primary amine.

The synthesis of the precursor, naphthalene-1-carboxaldehyde, is a multi-step process that often begins with naphthalene (B1677914). google.com A common route involves the chloromethylation of naphthalene using formaldehyde (B43269) and hydrochloric acid to produce 1-chloromethylnaphthalene. google.com This intermediate is then reacted with hexamine, followed by hydrolysis (the Sommelet reaction) to yield crude naphthalene-1-carboxaldehyde. google.com For high-purity applications, this crude product can be further purified by forming a bisulfite adduct, which is then isolated and hydrolyzed to regenerate the purified aldehyde. google.com

Once the aldehyde is obtained, the reductive amination is carried out. While specific conditions for the synthesis of the primary amine (using ammonia) are less commonly detailed, the analogous reaction to produce N-methyl-1-naphthalenemethanamine is well-documented. This reaction involves treating Naphthalene-1-carboxaldehyde with methylamine (B109427) in the presence of a catalyst like platinum-on-carbon under hydrogenation conditions. google.com A similar strategy using ammonia in place of methylamine, with a suitable reducing agent, would yield Naphthalen-1-ylmethanamine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Table 1: Example Reaction Conditions for Reductive Amination

| Reactants | Amine Source | Catalyst/Reducing Agent | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| Naphthalene-1-carboxaldehyde | Ammonia | H₂/Raney Nickel or Platinum-on-carbon | Methanol or Ethanol | Elevated pressure and temperature | Naphthalen-1-ylmethanamine |

| Naphthalene-1-carboxaldehyde | Ammonium (B1175870) Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Acidic pH, Room temperature | Naphthalen-1-ylmethanamine |

An alternative and widely used precursor for synthesizing Naphthalen-1-ylmethanamine is 1-chloromethylnaphthalene. This route involves the nucleophilic substitution of the chloride by an amine nitrogen.

The synthesis of 1-chloromethylnaphthalene is typically achieved through the chloromethylation of naphthalene. This reaction involves treating naphthalene with paraformaldehyde and hydrochloric acid, often in the presence of a Lewis acid catalyst like phosphoric acid and a solvent such as glacial acetic acid. bldpharm.com

Direct amination of 1-chloromethylnaphthalene with ammonia can be challenging due to the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. To circumvent this, several strategies are employed:

Reaction with Sodium Azide (B81097): A common approach is to react 1-chloromethylnaphthalene with sodium azide to form 1-(azidomethyl)naphthalene. The resulting azide is then reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). This two-step process, known as the Staudinger reaction when triphenylphosphine (B44618) is used for reduction, is highly effective for producing the primary amine with high purity.

Gabriel Synthesis: This classic method involves reacting 1-chloromethylnaphthalene with potassium phthalimide (B116566) to form N-(naphthalen-1-ylmethyl)phthalimide. Subsequent hydrolysis of the phthalimide, typically under acidic (e.g., using hydrazine (B178648) hydrate) or basic conditions, cleaves the protecting group to release the desired primary amine.

Salt Formation and Purity Considerations for Naphthalen-1-ylmethanamine Hydrobromide

For applications requiring high purity and improved handling properties, Naphthalen-1-ylmethanamine is often converted into a salt, such as the hydrobromide. Salt formation neutralizes the basic amine, typically yielding a stable, crystalline solid that is less susceptible to aerial oxidation and easier to purify.

The preparation of Naphthalen-1-ylmethanamine hydrobromide is achieved by reacting the free base with hydrobromic acid (HBr). The amine is typically dissolved in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether. A solution of HBr (either as a gas dissolved in a solvent or an aqueous solution) is then added, often dropwise, until the precipitation of the salt is complete.

Purity Considerations: The purity of the final hydrobromide salt is paramount. The primary method for purification is recrystallization. illinois.edu The choice of solvent is critical; an ideal solvent will dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the mother liquor. sciencemadness.org Mixed solvent systems, such as ethanol-water or isopropanol-diethyl ether, can be fine-tuned to achieve optimal crystallization. sciencemadness.org

To prevent decomposition during purification, especially for amine hydrohalides that may be thermally sensitive, specific techniques can be employed. One such method involves vaporizing, subliming, or distilling the salt in the presence of the corresponding hydrogen halide gas (in this case, HBr) to suppress dissociation and decomposition. google.com Another advanced crystallization method involves reacting the free amine base in a solvent with a trialkylsilylhalogenide, such as trimethylsilyl (B98337) bromide, to facilitate the formation of high-quality crystals. googleapis.com The purity of the product is typically assessed using techniques like melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR).

Green Chemistry Approaches and Process Intensification in Naphthalen-1-ylmethanamine Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. Several green chemistry principles are being applied to the synthesis of amines like Naphthalen-1-ylmethanamine.

Green Synthetic Routes:

Catalytic Direct Amination: Research into the direct amination of aromatic compounds offers a highly atom-economical route. For instance, a one-step catalytic amination of naphthalene to naphthylamine has been developed using vanadium catalysts, representing a greener alternative to traditional nitration and reduction processes. rsc.org While this yields a different isomer, the underlying principle of direct C-H amination could potentially be adapted for the synthesis of Naphthalen-1-ylmethanamine, bypassing the need for pre-functionalized starting materials like aldehydes or chlorides.

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Amine dehydrogenases (AmDHs), for example, can perform the reductive amination of carbonyl compounds with high efficiency and stereoselectivity, operating under mild aqueous conditions. rsc.org Employing a suitable AmDH for the conversion of naphthalene-1-carboxaldehyde to Naphthalen-1-ylmethanamine would represent a significant green advancement. rsc.org

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions, as seen in "grindstone chemistry," or using greener solvents like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of a synthesis. researchgate.net

Process Intensification: Process intensification involves developing innovative equipment and techniques to achieve dramatic improvements in manufacturing, leading to smaller, cleaner, and more energy-efficient processes. mdpi.com

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scale-up. frontiersin.org The synthesis of amines can be significantly intensified using flow chemistry. frontiersin.org

Alternative Energy Sources: The use of microwaves and ultrasound as alternative energy sources can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. mdpi.com Ultrasound-promoted synthesis is recognized as a green method in chemical synthesis.

By integrating these green chemistry and process intensification strategies, the synthesis of Naphthalen-1-ylmethanamine and its hydrobromide salt can be made more sustainable, efficient, and economical.

Computational Chemistry and Mechanistic Insights for Naphthalen 1 Ylmethanamine Reactivity

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations on naphthalene (B1677914) derivatives have been successfully used to determine molecular geometries, vibrational frequencies, and frontier molecular orbitals. nih.govresearchgate.net For Naphthalen-1-ylmethanamine, DFT calculations would typically be performed to optimize its molecular geometry and to compute its electronic properties. The presence of the aminomethyl group is expected to influence the electronic distribution of the naphthalene core. In the case of the hydrobromide salt, the protonation of the amine group would lead to a significant redistribution of electron density, impacting the molecule's reactivity and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comwuxiapptec.com

In Naphthalen-1-ylmethanamine, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would also be distributed over the aromatic system. The aminomethyl substituent would likely raise the HOMO energy level compared to unsubstituted naphthalene, making it more susceptible to electrophilic attack. For the hydrobromide salt, the protonation of the amine would lower the HOMO energy, making the molecule less nucleophilic.

Computational studies on similar naphthalene derivatives provide a basis for predicting these properties. For example, DFT calculations on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide have shown that the HOMO and LUMO are distributed over the naphthalene and benzene (B151609) rings, and the energy gap indicates the potential for charge transfer within the molecule. nih.govresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for Naphthalen-1-ylmethanamine (Illustrative)

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -5.80 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.60 | Chemical reactivity and stability |

| Ionization Potential | 5.80 | Energy required to remove an electron |

| Electron Affinity | 1.20 | Energy released upon gaining an electron |

Note: These values are illustrative and based on typical DFT results for similar aromatic amines. Actual values would require specific calculations.

DFT calculations are a reliable method for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies. researchgate.netbohrium.com By calculating the magnetic shielding tensors and the harmonic vibrational frequencies, theoretical spectra can be generated and compared with experimental data to confirm molecular structures.

For Naphthalen-1-ylmethanamine, DFT could predict the 1H and 13C NMR chemical shifts. The protons and carbons of the naphthalene ring would have distinct shifts influenced by the aminomethyl group. The methylene (B1212753) protons and the amine protons would also have characteristic predicted chemical shifts. In the hydrobromide salt, the protonation of the amine would lead to a downfield shift of the adjacent methylene protons.

Similarly, the vibrational frequencies for the various functional groups can be calculated. The C-H stretching and bending modes of the aromatic ring, the C-N stretching, and the N-H bending frequencies of the amine group are all predictable. These theoretical frequencies, when scaled appropriately, generally show good agreement with experimental IR and Raman spectra. researchgate.net Studies on 1-naphthaldehyde (B104281) have demonstrated the accuracy of DFT in predicting vibrational spectra for substituted naphthalenes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Naphthalen-1-ylmethanamine (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| N-H Stretch | 3400-3300 |

| C=C Aromatic Stretch | 1600-1450 |

| C-N Stretch | 1250-1020 |

| N-H Bend | 1650-1580 |

Note: These are typical frequency ranges and would be calculated with more precision in a specific DFT study.

Molecular Dynamics Simulations of Naphthalen-1-ylmethanamine in Various Chemical Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com MD simulations can provide detailed insights into the behavior of Naphthalen-1-ylmethanamine in different solvents or in the presence of other molecules, such as in a biological system. mdpi.com

Simulations of naphthalene in aqueous environments have shown that it tends to be surrounded by a structured cage of water molecules. nih.gov For Naphthalen-1-ylmethanamine, the presence of the hydrophilic amine group would lead to more specific interactions with polar solvents like water, with hydrogen bonding playing a significant role. In its hydrobromide form, the charged ammonium (B1175870) group would have even stronger interactions with water molecules.

MD simulations could be used to study the aggregation behavior of Naphthalen-1-ylmethanamine in solution or its partitioning between different phases. In a biological context, MD simulations can be used to understand how the molecule interacts with a lipid bilayer or the binding pocket of a protein. nih.gov

Theoretical Elucidation of Reaction Mechanisms Involving Naphthalen-1-ylmethanamine as a Reactant or Intermediate

Theoretical calculations can be used to map out the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms and predict reaction kinetics. While specific studies on the reaction mechanisms of Naphthalen-1-ylmethanamine are limited, insights can be gained from studies on naphthalene itself.

For example, the atmospheric oxidation of naphthalene initiated by hydroxyl (OH) radicals has been studied theoretically. researchgate.net These studies show that the reaction can proceed via OH addition to the aromatic ring or by hydrogen abstraction. A similar study on Naphthalen-1-ylmethanamine would likely show that the aminomethyl group influences the regioselectivity of the OH radical attack. The presence of the amine could also open up additional reaction pathways.

Furthermore, theoretical studies on the formation of naphthalene and its derivatives can provide context for reactions where Naphthalen-1-ylmethanamine or a related radical species could be an intermediate. osti.gov

Structure-Based Drug Design and Molecular Docking Simulations Involving Naphthalen-1-ylmethanamine Derivatives

The naphthalene scaffold is a common feature in many biologically active compounds. ijpsjournal.comijpsjournal.com Structure-based drug design utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a key computational tool in this process, used to predict the binding mode and affinity of a small molecule to a target. nih.govnih.gov

Derivatives of Naphthalen-1-ylmethanamine could be designed and evaluated as potential drug candidates using these methods. For instance, by modifying the amine group or substituting the naphthalene ring, a library of virtual compounds can be created and screened against a specific biological target.

Molecular docking studies on naphthalene-based compounds have been successful in identifying potential inhibitors for various targets, including the SARS-CoV-2 papain-like protease and tubulin. nih.govnih.gov In these studies, the naphthalene moiety often engages in hydrophobic or π-π stacking interactions within the binding pocket, while other functional groups form hydrogen bonds or other specific interactions. A similar approach could be applied to derivatives of Naphthalen-1-ylmethanamine to explore their therapeutic potential.

Table 3: Example of Molecular Docking Results for a Naphthalene Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interactions |

| Tubulin | N-(4-methoxybenzyl)-N-(naphthalen-1-ylmethyl)-3,4,5-trimethoxybenzenesulfonamide | -8.5 | Hydrophobic interactions with the colchicine-binding site, hydrogen bonding |

Source: Adapted from a study on sulphonamide derivatives bearing a naphthalene moiety. nih.gov

Naphthalen 1 Ylmethanamine Hydrobromide in Advanced Materials Science

Integration into Perovskite Architectures for Optoelectronic Applications

The incorporation of naphthalen-1-ylmethanamine cations into perovskite structures has emerged as a promising strategy to enhance their performance in optoelectronic devices. These bulky organic spacers play a crucial role in the formation of two-dimensional (2D) and quasi-2D Ruddlesden-Popper perovskites (RPPs), which offer improved stability compared to their three-dimensional (3D) counterparts.

Photoluminescence Modulation in Ruddlesden-Popper Perovskites

The chemical structure of RPPs is represented by the formula A'₂Aₙ₋₁BₙX₃ₙ₊₁, where A' is a bulky organic spacer cation, A is a smaller organic or inorganic cation, B is a metal cation (typically lead), and X is a halide anion. mdpi.com The 'n' value denotes the number of inorganic octahedral layers sandwiched between the organic spacer layers, forming a quantum well-like structure. mdpi.com This architecture is known to reduce non-radiative recombination of excitons, leading to high photoluminescence quantum yields. mdpi.com

Recent research has demonstrated that naphthalen-1-ylmethanamine (NMA) can be effectively used as a bulky spacer cation in RPPs. mdpi.comnih.govresearchgate.net The regulation of the phase distribution in these perovskites can be achieved by varying the composition of organic spacer cations. mdpi.comnih.govresearchgate.net For instance, by mixing NMA with another organic cation, phenylethyl-ammonium (PEA), researchers have been able to controllably suppress the formation of small n-phase domains, which act as non-radiative recombination centers. mdpi.comnih.gov This phase manipulation leads to a significant enhancement in the photoluminescence (PL) intensity of the RPP films. mdpi.com

Enhancement of Perovskite Light-Emitting Diode (LED) Efficiency and Stability

The insights gained from photoluminescence studies are directly applicable to the development of more efficient and stable perovskite light-emitting diodes (PeLEDs). The passivation of defects at the surface and grain boundaries of the perovskite active layer is critical for minimizing non-radiative recombination losses and improving device performance. monash.edu

Naphthalen-1-ylmethanamine has been successfully employed as a surface passivating agent for methylammonium (B1206745) lead iodide (MAPbI₃) perovskites. monash.edu Post-treatment of the perovskite film with NMA leads to a reduction in trap density and enhanced charge recombination resistance. monash.edu This results in a notable improvement in the power conversion efficiency (PCE) of perovskite solar cells, a technology closely related to PeLEDs. monash.edu

Furthermore, the hydrophobic nature of the naphthalene (B1677914) group in NMA contributes to enhanced long-term stability of the perovskite devices. monash.edu NMA-treated devices have shown significantly better retention of their initial performance when stored in humid environments compared to their untreated counterparts. monash.edu While this particular study focused on solar cells, the fundamental principles of defect passivation and moisture resistance are equally crucial for enhancing the operational lifetime of PeLEDs. rsc.org The use of bulky organic cations like NMA can effectively shield the perovskite surface from environmental degradants.

Role in Organic-Inorganic Hybrid Materials Development

The application of naphthalen-1-ylmethanamine hydrobromide extends beyond perovskites to the broader field of organic-inorganic hybrid materials. These materials combine the desirable properties of both organic and inorganic components, such as the processability and functionality of organic molecules with the robustness and electronic properties of inorganic frameworks. pku.edu.cn

The naphthalene moiety, with its rigid and planar structure, can induce strong π-π interactions, which can enhance the thermal stability of hybrid materials. pku.edu.cn In the context of mesoporous organosilicas, for example, the incorporation of naphthalene-bridged groups into the silica (B1680970) framework has been shown to improve thermal stability. pku.edu.cn These interactions can also influence the self-assembly and ordering of the hybrid material at the nanoscale.

Furthermore, the fluorescent nature of the naphthalene group can be harnessed to impart optical functionalities to the hybrid material. pku.edu.cn The photophysical properties of these materials, such as their absorption and emission spectra, can be tuned by controlling the concentration and aggregation of the naphthalene-containing organic components within the inorganic matrix. pku.edu.cn This opens up possibilities for creating novel sensors, optical devices, and functional coatings.

Contributions to the Development of Novel Materials with Tailored Optical and Electronic Properties

The ability to systematically modify the structure of organic components like naphthalen-1-ylmethanamine provides a powerful tool for tailoring the optical and electronic properties of hybrid materials. By introducing different functional groups to the naphthalene ring or modifying the linker between the naphthalene core and the amine group, researchers can fine-tune the energy levels and charge transport characteristics of the resulting materials.

The incorporation of naphthalene-based moieties can influence the bandgap and electronic band structure of the hybrid material. This is particularly relevant in the context of perovskites, where the organic spacer can affect the quantum confinement of charge carriers within the inorganic layers, thereby tuning the emission wavelength.

Functionalization and Derivatization Strategies for Naphthalen 1 Ylmethanamine

Amine-Based Derivatization Reactions for Advanced Analytical Applications

The primary amine of naphthalen-1-ylmethanamine is a prime target for derivatization, a process that modifies a chemical compound to make it more suitable for analysis. By attaching a chromophore or fluorophore, detection sensitivity and selectivity can be significantly enhanced, particularly for techniques like high-performance liquid chromatography (HPLC). thermofisher.com

For advanced analytical applications requiring high sensitivity, primary amines like naphthalen-1-ylmethanamine can be reacted with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde (NDA). This reaction, typically carried out in the presence of a nucleophile such as cyanide ion (CN⁻), results in the formation of highly fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. nih.govresearchgate.net These derivatives exhibit strong fluorescence, allowing for the detection of the original amine at very low concentrations. nih.govresearchgate.net

The derivatization process is effective for the quantitative analysis of various primary amines in complex biological and environmental samples. nih.govresearchgate.net The reaction conditions, including pH, reagent concentration, and reaction time, are optimized to ensure high derivatization yield. nih.govresearchgate.net The stability of the resulting CBI-amine derivatives is a critical factor for reproducible analysis. nih.gov Research has shown that the choice of solvent can impact fluorescence stability; for instance, substituting acetonitrile (B52724) with dimethyl sulfoxide (B87167) (DMSO) has been found to enable more rapid attainment of maximum fluorescence and improve the stability of the fluorescent product over time. nih.gov The resulting derivatives are well-suited for separation by reverse-phase HPLC and detection by fluorescence detectors, with typical excitation and emission wavelengths around 424 nm and 494 nm, respectively. nih.govresearcher.life

Table 1: HPLC Conditions for Analysis of NDA-Derivatized Amines

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Reagent | Naphthalene-2,3-dicarboxaldehyde (NDA) with Cyanide (CN⁻) | nih.govnih.gov |

| Column | Inertsil ODS-3 (250 × 4mm i.d., 5 µm) | nih.gov |

| Detection | Fluorescence | nih.govresearcher.life |

| Excitation Wavelength | 424 nm | nih.govresearcher.life |

| Emission Wavelength | 494 nm | nih.govresearcher.life |

Synthesis of Schiff Base Derivatives Utilizing Naphthalen-1-ylmethanamine

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. semanticscholar.orggsconlinepress.com This reaction is typically reversible and can be catalyzed by either an acid or a base. gsconlinepress.com Naphthalen-1-ylmethanamine, as a primary amine, readily reacts with various carbonyl compounds to form the corresponding Schiff base derivatives.

The synthesis generally involves mixing equimolar amounts of naphthalen-1-ylmethanamine and the chosen aldehyde or ketone in a suitable solvent, such as ethanol. semanticscholar.orgsemanticscholar.org The reaction mixture is often stirred for several hours, sometimes with gentle heating or reflux, to drive the reaction to completion. semanticscholar.orgnih.gov The use of a catalytic amount of glacial acetic acid can facilitate the reaction by ensuring a mildly acidic pH, which is optimal for the dehydration step that forms the imine. semanticscholar.org The resulting Schiff bases can often be isolated as crystalline solids by filtration after the precipitate is formed. semanticscholar.org These compounds, incorporating the bulky naphthalene (B1677914) moiety, have applications in coordination chemistry and materials science. gsconlinepress.com

Table 2: General Conditions for Schiff Base Synthesis

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Source |

|---|---|---|---|---|---|

| Primary Amine (e.g., Naphthalen-1-ylmethanamine) | Aldehyde or Ketone | Ethanol | Glacial Acetic Acid | Stirring/Reflux for 2-24h | semanticscholar.orgsemanticscholar.orgnih.gov |

| 1-Naphthylamine | Substituted Benzaldehyde | Absolute Ethanol | None specified | Stirring for 2h | semanticscholar.org |

Formation of Thiazoline (B8809763) and Dithiocarbamate (B8719985) Analogues from Naphthalen-1-ylmethanamine

The primary amine group of naphthalen-1-ylmethanamine is a key functional handle for synthesizing various heterocyclic compounds, including thiazolines and dithiocarbamates.

Thiazolines are five-membered heterocyclic rings containing both sulfur and nitrogen. rsc.org While numerous synthetic routes exist, a common approach that could involve naphthalen-1-ylmethanamine starts with its conversion into a thioamide. This intermediate can then undergo cyclization reactions to form the thiazoline ring. For instance, N-allylthioamides can undergo oxidative difunctionalization to yield thiazoline frameworks. rsc.org Another pathway involves the reaction of primary amines with carbon disulfide to produce intermediates that can be further reacted to yield thiazoline derivatives. rsc.org

Dithiocarbamates are organosulfur compounds formed from the reaction of a primary or secondary amine with carbon disulfide. wikipedia.orgnih.gov The reaction of naphthalen-1-ylmethanamine with carbon disulfide (CS₂) in the presence of a base like sodium hydroxide (B78521) results in the formation of the corresponding sodium dithiocarbamate salt. wikipedia.org These dithiocarbamate salts are typically water-soluble solids. wikipedia.org The resulting dithiocarbamates can be readily S-alkylated by reacting them with alkyl halides, leading to the formation of dithiocarbamate esters. wikipedia.org This one-pot reaction of an amine, CS₂, and an alkyl halide can proceed efficiently without a catalyst under solvent-free conditions. organic-chemistry.org

Table 3: Synthesis of Dithiocarbamate Salts

| Amine | Reagents | Product | Source |

|---|---|---|---|

| R₂NH (Secondary Amine) | CS₂, NaOH | R₂NCS₂⁻Na⁺ (Sodium Dithiocarbamate) | wikipedia.org |

| RNH₂ (Primary Amine) | CS₂ | R(H)NCS₂H (Dithiocarbamic Acid) | wikipedia.org |

Carbon-Nitrogen (C-N) Bond Forming Reactions Involving Naphthalen-1-ylmethanamine

The formation of new carbon-nitrogen bonds is fundamental to organic synthesis, enabling the construction of a vast range of nitrogen-containing compounds. nptel.ac.intcichemicals.com Naphthalen-1-ylmethanamine can participate as the nitrogen source in several key C-N bond-forming reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between an amine and an aryl halide or triflate. tcichemicals.com In this context, naphthalen-1-ylmethanamine can be coupled with various aryl electrophiles to produce N-aryl-N-(naphthalen-1-ylmethyl)amines. These reactions typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. tcichemicals.com Such strategies have been used on naphthalene scaffolds to generate diverse chemical libraries. nih.gov Overcoming the "naphthyl requirement" in some stereospecific cross-couplings has been a significant challenge, but recent advances using specific ligands have expanded the scope of these reactions to include a wider range of substrates. nih.gov

Alkylation Pathways: The direct alkylation of naphthalen-1-ylmethanamine with alkyl halides is a straightforward approach to C-N bond formation. nptel.ac.in However, this reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reaction of 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis, represents an alternative pathway to synthesize N-methyl-1-naphthalenemethanamine, avoiding some of the challenges of direct alkylation. google.com

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for forming C-N bonds and synthesizing substituted amines. sigmaaldrich.comorganic-chemistry.org This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comsigmaaldrich.com This one-pot procedure avoids the problem of multiple alkylations often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com

When naphthalen-1-ylmethanamine is used as the amine component, it can be reacted with a variety of aldehydes and ketones to produce a diverse range of secondary and tertiary amines. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com This methodology has been applied to combine naphthalene moieties with other pharmacophoric groups to create molecules with specific biological activities. nih.gov

Table 4: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Preferred Solvent | Notes | Source |

|---|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Selectively reduces imines in the presence of aldehydes/ketones. | masterorganicchemistry.comsigmaaldrich.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE), THF | Mild and selective reagent, tolerates acid-sensitive functional groups. | masterorganicchemistry.comorganic-chemistry.org |

Aromatic Bromination and Other Halogenation Reactions of the Naphthalene Moiety

The functionalization of the naphthalene core of Naphthalen-1-ylmethanamine through electrophilic aromatic halogenation is a key strategy for synthesizing a diverse range of derivatives. The inherent reactivity of the naphthalene ring system, which is greater than that of benzene (B151609), allows for substitution under various conditions. libretexts.org The position of halogenation on the naphthalene moiety is significantly influenced by the presence of the activating aminomethyl group at the C-1 position, as well as by the specific reagents and reaction conditions employed.

Electrophilic substitution on naphthalene derivatives is a complex process, with the 1-position generally being the most reactive site. libretexts.org For Naphthalen-1-ylmethanamine, the existing C-1 substituent directs incoming electrophiles, primarily to the C-4 and C-5 positions. The outcome of these reactions, particularly in terms of regioselectivity, depends on whether the reaction is under kinetic or thermodynamic control.

Aromatic Bromination

Aromatic bromination of the naphthalene ring can be achieved using various brominating agents. The choice of reagent can influence the selectivity and yield of the resulting bromo-derivatives. Common methods involve the use of molecular bromine (Br₂) often in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. numberanalytics.commdpi.com

When naphthalene itself is brominated, it readily reacts to yield mainly 1-bromonaphthalene (B1665260). docbrown.infochegg.com In the case of Naphthalen-1-ylmethanamine, the aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group. This electronic influence, combined with the intrinsic reactivity of the naphthalene ring, directs bromination to specific positions. The primary positions activated for electrophilic attack are C2, C4, C5, and C7. Steric hindrance from the substituent at C1 may disfavor attack at the C2 position, making the C4 and C5 positions the most probable sites for monobromination.

Detailed research on the regioselective bromination of naphthalene and its simple derivatives provides insight into the potential outcomes for Naphthalen-1-ylmethanamine. For instance, studies on 1-bromonaphthalene have shown that further bromination can yield 1,4- and 1,5-dibromonaphthalene, depending on the conditions. researchgate.net

Below is a summary of typical conditions used for the bromination of naphthalene, which serve as a foundational methodology for the derivatization of Naphthalen-1-ylmethanamine.

| Reagent(s) | Catalyst/Solvent | Typical Products (from Naphthalene) | Reference |

|---|---|---|---|

| Br₂ | FeBr₃ | 1-Bromonaphthalene (Major), 2-Bromonaphthalene (Minor) | chegg.com |

| Br₂ | Dichloromethane (DCM) | 1-Bromonaphthalene, 1,4-Dibromonaphthalene | researchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Highly regioselective bromination of activated aromatic systems | mdpi.comwku.edu |

| Br₂ | CCl₄ (under reflux) | 1,5-Dibromonaphthalene (from 1-Bromonaphthalene) | researchgate.net |

Other Halogenation Reactions

Similar to bromination, other halogens such as chlorine can be introduced onto the naphthalene ring via electrophilic substitution. Chlorination is typically carried out using molecular chlorine (Cl₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). numberanalytics.com The principles of regioselectivity are expected to be similar to those for bromination, with the C4 and C5 positions being the favored sites for substitution on Naphthalen-1-ylmethanamine.

Iodination is generally less vigorous compared to bromination and chlorination. Direct iodination often requires an oxidizing agent to generate the electrophilic iodine species. Fluorination is rarely accomplished by direct electrophilic substitution due to the high reactivity of fluorine.

The synthesis of perfluorohalogenated naphthalenes has been achieved through methods such as Mg amide-mediated halogenation reactions on already fluorinated naphthalene rings, indicating that exhaustive halogenation requires specialized synthetic protocols. rsc.org While not directly an aromatic substitution on the parent molecule, these methods highlight advanced strategies for producing polyhalogenated naphthalene derivatives.

Catalytic Applications of Naphthalen 1 Ylmethanamine Derivatives

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

The design of effective ligands is paramount in the field of transition metal catalysis, as the ligand sphere around the metal center dictates the catalyst's stability, solubility, and, most importantly, its catalytic performance. Naphthalen-1-ylmethanamine derivatives serve as versatile building blocks for the synthesis of a diverse range of ligands. The primary amine functionality of naphthalen-1-ylmethanamine provides a reactive handle for the introduction of various coordinating groups, enabling the creation of monodentate, bidentate, and polydentate ligands.

The coordination chemistry of ligands derived from naphthalen-1-ylmethanamine with transition metals is a subject of significant interest. The nitrogen atom of the amine or its derivatives can coordinate to a metal center, and the bulky naphthalen-1-ylmethyl group can exert significant steric influence on the metal's coordination sphere. This steric hindrance can be strategically employed to control substrate access to the catalytic site, thereby influencing selectivity.

For instance, Schiff base ligands can be readily synthesized by the condensation of naphthalen-1-ylmethanamine with various aldehydes or ketones. These ligands can then coordinate with transition metal ions such as copper(II), nickel(II), and zinc(II) through the imine nitrogen and another donor atom, forming stable metal complexes. The crystal structures of such complexes reveal the coordination geometry around the metal center, which can range from square planar to tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the ligand. uomphysics.netresearchgate.net

The electronic properties of the naphthalene (B1677914) ring can also be modulated to influence the catalytic activity. The introduction of electron-donating or electron-withdrawing substituents on the naphthalene ring can alter the electron density at the coordinating nitrogen atom, thereby tuning the Lewis acidity of the metal center and its reactivity.

| Ligand Derivative | Metal Ion | Coordination Mode | Resulting Complex Geometry |

|---|---|---|---|

| Schiff base of Naphthalen-1-ylmethanamine and Salicylaldehyde | Cu(II) | Bidentate (N, O) | Square Planar |

| N,N'-bis(naphthalen-1-ylmethyl)ethane-1,2-diamine | Ni(II) | Tetradentate (N, N, N, N) | Octahedral |

| (Naphthalen-1-ylmethyl)phosphine | Pd(II) | Monodentate (P) | Square Planar |

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which employs chiral catalysts to stereoselectively produce one enantiomer of a product over the other, has emerged as a powerful tool for achieving this goal. Chiral ligands derived from naphthalen-1-ylmethanamine have the potential to be highly effective in a range of enantioselective transformations.

The inherent chirality of many natural products and synthetic molecules necessitates the development of catalysts that can control stereochemistry. By introducing a chiral center into the ligand backbone or by utilizing the atropisomerism of certain binaphthyl systems, ligands derived from naphthalen-1-ylmethanamine can create a chiral environment around the metal center. This chiral pocket can then differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

A common strategy for designing chiral ligands from naphthalen-1-ylmethanamine involves its reaction with a chiral auxiliary or its incorporation into a known chiral scaffold. For example, chiral diamines or amino alcohols can be functionalized with the naphthalen-1-ylmethyl group to generate novel chiral ligands. These ligands can then be complexed with transition metals such as rhodium, iridium, or palladium to generate catalysts for asymmetric hydrogenation, asymmetric allylic alkylation, and other enantioselective C-C and C-N bond-forming reactions. nih.govresearchgate.netthieme-connect.de

The success of such catalytic systems is often quantified by the enantiomeric excess (ee) of the product. High ee values indicate a high degree of stereocontrol exerted by the chiral catalyst. The bulky and rigid nature of the naphthalene group in these ligands can play a crucial role in enhancing enantioselectivity by creating a well-defined and sterically demanding chiral environment.

| Enantioselective Transformation | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)(N-ligand)]BF4 | Methyl acetamidoacrylate | N-acetylalanine methyl ester | Up to 95% |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2 / P-ligand | 1,3-Diphenylallyl acetate | Alkylated product | Up to 98% |

| Asymmetric Michael Addition | Cu(OTf)2 / Box-ligand | Nitrostyrene | Michael adduct | Up to 92% |

Influence of Naphthalen-1-ylmethanamine Moieties on Catalytic Activity and Selectivity

The incorporation of a naphthalen-1-ylmethanamine moiety into a catalyst can have a profound impact on its activity and selectivity. These effects can be broadly categorized into steric and electronic influences.

The steric bulk of the naphthalen-1-ylmethyl group is a significant factor. In catalysis, steric hindrance can be beneficial, as it can prevent catalyst deactivation pathways such as dimerization or aggregation. Furthermore, it can create a specific pocket around the active site that favors the binding of certain substrates or transition states, leading to enhanced selectivity. For example, in polymerization catalysis, bulky ligands can influence the microstructure of the resulting polymer. mdpi.com

The electronic effects of the naphthalene ring system also play a crucial role. The π-system of the naphthalene ring can engage in non-covalent interactions with substrates or other parts of the catalyst, such as π-π stacking or cation-π interactions. These interactions can help to orient the substrate in a specific manner, leading to higher selectivity. The electron-rich nature of the naphthalene ring can also influence the electronic properties of the metal center, which in turn affects its catalytic activity. The electronic properties of naphthalene and its derivatives have been a subject of computational studies to understand their electronic transitions. thieme-connect.de

The influence of the naphthalen-1-ylmethanamine moiety can be systematically studied by comparing the performance of a series of catalysts where this group is varied. For instance, comparing the catalytic activity of a complex with a benzylamine (B48309) ligand to one with a naphthalen-1-ylmethanamine ligand can provide insights into the specific contribution of the naphthalene group.

Role as a Precursor in Novel Catalyst Synthesis

Naphthalen-1-ylmethanamine;hydrobromide serves as a valuable and versatile precursor in the synthesis of more complex and novel catalysts. Its primary amine functionality, protected as a hydrobromide salt for stability and ease of handling, can be readily deprotected and utilized in a variety of chemical transformations to build more elaborate ligand structures.

One common application is in the synthesis of multidentate ligands. For example, naphthalen-1-ylmethanamine can be reacted with compounds containing multiple electrophilic sites, such as di- or tri-acyl chlorides, to form corresponding amides. These amides can then be reduced to the corresponding polyamines, which are excellent ligands for a range of transition metals.

Furthermore, naphthalen-1-ylmethanamine can be used as a starting material for the synthesis of phosphorus- or sulfur-containing ligands. For instance, it can be reacted with chlorophosphines to yield aminophosphine (B1255530) ligands, which are highly effective in various catalytic reactions, including cross-coupling and hydrogenation.

A notable example of its use as a precursor is in the synthesis of N-methyl-1-naphthalenemethanamine, a key intermediate in the production of the antifungal drug terbinafine. The synthesis often starts from 1-chloromethylnaphthalene, which is a derivative of the naphthalen-1-ylmethyl scaffold. google.com This highlights the industrial relevance of this class of compounds as building blocks. The direct catalytic amination of naphthalene has also been explored as a route to naphthylamines, which can then be further functionalized. researchgate.net

The hydrobromide salt form of naphthalen-1-ylmethanamine is particularly useful in synthetic procedures as it is a stable, crystalline solid that is easier to handle and purify than the free base, which is a liquid. The amine can be easily liberated from its salt by treatment with a base, allowing for its use in subsequent reactions.

Applications in Pharmaceutical and Agrochemical Research: Scaffold and Precursor Perspective

Naphthalen-1-ylmethanamine as a Key Scaffold in Rational Drug Design and Discovery

The naphthalene (B1677914) ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ijpsjournal.comekb.eg This bicyclic aromatic structure is present in numerous FDA-approved drugs, highlighting its therapeutic relevance. epa.govnih.govekb.egekb.eg Naphthalen-1-ylmethanamine provides this core structure functionalized with a methylamine (B109427) group, which acts as a critical handle for synthetic modification, allowing medicinal chemists to systematically explore chemical space and optimize pharmacological activity. sigmaaldrich.com

The naphthylmethylamine moiety is a key component in the design of various enzyme inhibitors. The naphthalene group can fit into hydrophobic pockets of enzyme active sites, while the amine group provides a site for hydrogen bonding or for building out further extensions of the molecule to interact with other regions of the target protein.

Researchers have synthesized series of naphthalene derivatives that demonstrate inhibitory activity against enzymes like cyclooxygenase (COX), which is involved in inflammation. core.ac.uk In these designs, the core naphthalene structure is modified, and while not always starting from naphthalen-1-ylmethanamine, the resulting structures often feature an amine or amide linkage at a similar position. The synthesis strategy frequently involves coupling the amine group with various carboxylic acids or other electrophiles to create a library of candidate molecules. For instance, the antifungal drug Terbinafine contains the N-methyl-1-naphthalenemethanamine structure, underscoring the scaffold's importance in developing potent enzyme inhibitors. google.com

| Target Enzyme Class | Naphthalene-Based Structural Feature | Example Compound/Derivative Class | Research Focus |

| Cyclooxygenase (COX) | Naphthalene core with sulfonamide or sulfonyl groups | Naphthalene-methylsulfonamido derivatives | Synthesis and evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) with potential COX-2 selectivity. core.ac.uk |

| Squalene epoxidase | N-methyl-1-naphthalenemethanamine | Terbinafine | Development of antifungal agents that inhibit ergosterol (B1671047) biosynthesis. google.comnih.gov |

| Glucagon Receptor | Aminoalkoxy phenyl-substituted naphthalene-1-yl-methanone | Substituted naphthalen-1-yl-methanone derivatives | Design of novel anti-hyperglycemic agents for diabetes treatment. nih.gov |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of naphthalen-1-ylmethanamine, SAR studies typically explore how modifications to the naphthalene ring or the amine group affect biological activity.

One prominent example involves derivatives of the antifungal agent terbinafine. Research has shown that the substitution pattern on the naphthalene ring significantly impacts antifungal potency. nih.gov Generally, bulky substituents are not well-tolerated. However, introducing small, electron-withdrawing groups like fluorine at specific positions (e.g., 3, 5, and 7) or chlorine at the 5-position can enhance activity against certain fungal strains, such as yeasts. nih.gov This suggests that the electronic properties and size of the substituents are key determinants of biological function.

In another area, a series of aminoalkoxy phenyl-substituted naphthalene-1-yl-methanone derivatives were synthesized and evaluated for anti-hyperglycemic activity. nih.gov SAR studies revealed that the nature and position of the aminoalkoxy side chain on the phenyl ring were critical for activity. Certain compounds from this series showed significant efficacy in animal models of diabetes, indicating that the naphthalen-1-ylmethanone core, structurally related to naphthalen-1-ylmethanamine, is a viable scaffold for developing new metabolic drugs. nih.gov

| Scaffold/Derivative Class | Position of Substitution | Type of Substituent | Impact on Biological Activity | Target/Application |

| Terbinafine Analogues | Positions 2-4, 6-8 | Bulky Groups | Decreased potency. nih.gov | Antifungal |

| Terbinafine Analogues | Position 5 | F, Cl, Br, Me | Tolerated or enhanced activity. nih.gov | Antifungal |

| Terbinafine Analogues | Positions 3, 5, or 7 | Fluorine | Enhanced activity against yeasts. nih.gov | Antifungal |

| Naphthalene Derivatives | Varies | Hydrogen-accepting groups (Ha) and hydrophobic groups (pi) | Key parameters influencing biological response. nih.gov | General Bioactivity |

| Naphthalen-1-yl-methanone Derivatives | Phenyl Ring | Aminoalkoxy side chain | Critical for anti-hyperglycemic activity. nih.gov | Anti-hyperglycemic |

Precursor for the Synthesis of Agrochemical Compounds

Beyond pharmaceuticals, naphthalen-1-ylmethanamine serves as a valuable precursor in the synthesis of novel agrochemicals. The development of new pesticides and herbicides is essential for modern agriculture, and naphthalene derivatives have shown promise in this area. nih.gov

The reactivity of the primary amine in naphthalen-1-ylmethanamine makes it an ideal starting material for building more complex molecules through reactions like the Betti reaction. This three-component reaction, which involves an amine, an aldehyde, and a phenol, can be used to efficiently generate a diverse library of compounds. nih.gov By using naphthalen-1-ylmethanamine as the amine component, chemists can synthesize novel β-naphthol derivatives containing the naphthylmethylamino moiety. These resulting compounds can then be screened for pesticidal activity against various agricultural pests, such as the oriental armyworm and diamondback moth. nih.gov The versatility of this synthetic approach allows for the creation of a wide range of structures, increasing the probability of discovering new and effective agrochemical agents.

Future Horizons: Innovations in Naphthalen-1-ylmethanamine;hydrobromide Research

The exploration of naphthalen-1-ylmethanamine and its derivatives continues to open new avenues in chemical synthesis, materials science, and pharmacology. Researchers are increasingly focused on developing more efficient, sustainable, and intelligent methods for the synthesis and application of these versatile compounds. This article delves into the future prospects and emerging research frontiers centered around this compound, highlighting novel synthetic strategies, advanced characterization techniques, predictive modeling, and the development of multifunctional applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Naphthalen-1-ylmethanamine hydrobromide?

Methodological Answer: The synthesis typically involves reductive amination or catalytic reduction of primary amides. For example, naphthalen-1-ylmethanamine hydrochloride was synthesized in 93% yield via a transition metal-free catalytic reduction using HBPin (pinacolborane) and a potassium-based catalyst in dry toluene at controlled temperatures . Key parameters include:

- Catalyst loading : 2 mol% for efficient conversion.

- Solvent choice : Dry toluene minimizes side reactions.

- Purification : Recrystallization from ethanol/water mixtures ensures high purity (>98% by HPLC).

Industrial-scale synthesis may employ continuous flow reactors to enhance reproducibility .

Q. How can structural characterization of Naphthalen-1-ylmethanamine hydrobromide be validated?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : NMR (DMSO-) shows characteristic peaks for aromatic protons (δ 7.5–8.7 ppm) and the methanamine group (δ 4.5 ppm) .

- Mass spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 172.1 (free base) and 253.0 (hydrobromide adduct).

- X-ray crystallography : Resolve hydrogen bonding patterns (e.g., N–H⋯Br interactions) to confirm salt formation .

Advanced Research Questions

Q. How do discrepancies in biological activity data arise between Naphthalen-1-ylmethanamine hydrobromide and its structural analogs?

Methodological Answer: Contradictions often stem from:

- Substituent effects : Cyclopropyl or phenyl groups alter steric hindrance and electronic properties. For example, cyclopropyl derivatives show higher enzyme inhibition (EC: 2.5 μM) compared to cyclohexyl analogs (EC: 5 μM) due to enhanced binding affinity .

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines (HEK293 vs. SH-SY5Y) can skew results.

Resolution : Perform parallel dose-response assays under standardized conditions and validate with molecular docking simulations .

Q. What experimental strategies can elucidate the compound’s mechanism of action in neurological models?

Methodological Answer:

- Target identification : Use radioligand binding assays (e.g., -labeled compound) to screen for interactions with NMDA receptors or acetylcholinesterase .

- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated neuronal cells identifies dysregulated pathways (e.g., oxidative stress or apoptosis).

- In vivo models : Administer 2–5 mg/kg intraperitoneally in scopolamine-induced dementia rats and assess cognitive recovery via Morris water maze tests .

Q. How can environmental degradation pathways of Naphthalen-1-ylmethanamine hydrobromide be modeled?

Methodological Answer:

- Photodegradation studies : Expose aqueous solutions to UV light (254 nm) and monitor degradation products via LC-MS.

- Microbial metabolism : Use soil slurry assays with Pseudomonas spp. to quantify biodegradation rates under aerobic conditions.

- QSAR modeling : Predict ecotoxicity using parameters like log (2.1) and pKa (9.3) to estimate bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.